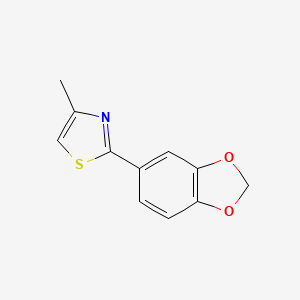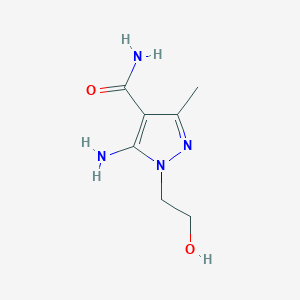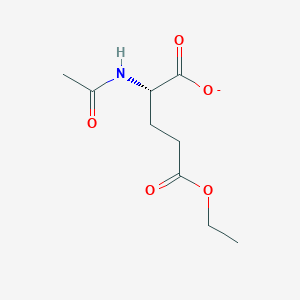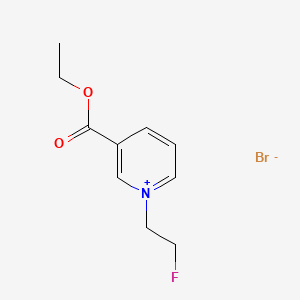
3-Carbethoxy-N-2-fluoroethylpyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbethoxy-N-2-fluoroethylpyridinium bromide: is a pyridinium salt with a unique structure that includes a carbethoxy group and a fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbethoxy-N-2-fluoroethylpyridinium bromide typically involves the reaction of pyridine with ethyl chloroformate and 2-fluoroethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Carbethoxy-N-2-fluoroethylpyridinium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
3-Carbethoxy-N-2-fluoroethylpyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Carbethoxy-N-2-fluoroethylpyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. The fluoroethyl group can enhance binding affinity, while the carbethoxy group can influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
3-Carbethoxy-N-ethylpyridinium bromide: Similar structure but lacks the fluoro group.
3-Carbethoxy-N-2-chloroethylpyridinium bromide: Similar structure but with a chloro group instead of a fluoro group.
3-Carbethoxy-N-2-bromoethylpyridinium bromide: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness: 3-Carbethoxy-N-2-fluoroethylpyridinium bromide is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable compound in various applications.
Propiedades
Número CAS |
403-13-4 |
|---|---|
Fórmula molecular |
C10H13BrFNO2 |
Peso molecular |
278.12 g/mol |
Nombre IUPAC |
ethyl 1-(2-fluoroethyl)pyridin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C10H13FNO2.BrH/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11;/h3-4,6,8H,2,5,7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZVNLBWUXFPUAKZ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=C[N+](=CC=C1)CCF.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


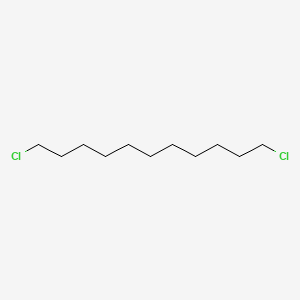
![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
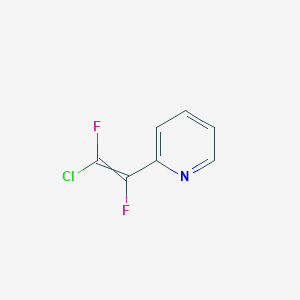
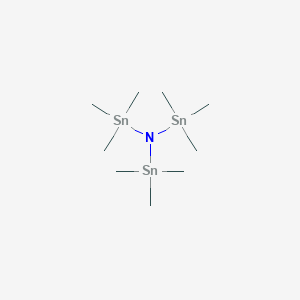
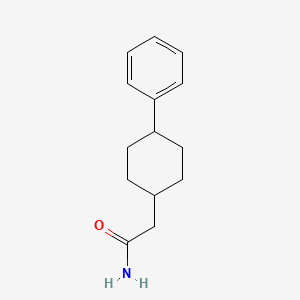
![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

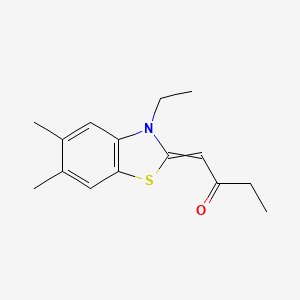
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
